molecular formula C17H23Cl2N3OS B12747617 Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride CAS No. 136996-73-1

Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride

Cat. No.: B12747617
CAS No.: 136996-73-1
M. Wt: 388.4 g/mol
InChI Key: ZCCMONVTIDKASM-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride is a complex organic compound that belongs to the piperazine class of chemicals Piperazines are known for their diverse applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the 2-chloro-6-methylphenyl group and the 4-methyl-5-thiazolyl group. Common reagents used in these reactions include chlorinating agents, thiazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products. The final product would be purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride may be studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine

Medically, compounds in the piperazine class are often investigated for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-parasitic properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • Piperazine, 1-(2-chlorophenyl)-4-(2-hydroxyethyl)-
  • Piperazine, 1-(2-methylphenyl)-4-(2-(4-methylthiazolyl)ethyl)-
  • Piperazine, 1-(2-chloro-4-methylphenyl)-4-(2-(5-methylthiazolyl)ethyl)-

Uniqueness

What sets Piperazine, 1-(2-chloro-6-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, monohydrochloride apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

CAS No.

136996-73-1

Molecular Formula

C17H23Cl2N3OS

Molecular Weight

388.4 g/mol

IUPAC Name

5-[2-[4-(2-chloro-6-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;hydrochloride

InChI

InChI=1S/C17H22ClN3OS.ClH/c1-13-4-3-5-15(18)16(13)21-8-6-20(7-9-21)10-11-22-17-14(2)19-12-23-17;/h3-5,12H,6-11H2,1-2H3;1H

InChI Key

ZCCMONVTIDKASM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl

Origin of Product

United States

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